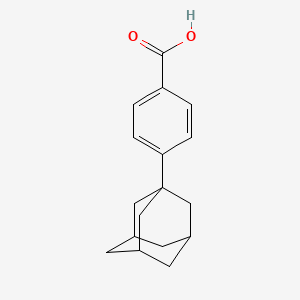

4-(1-adamantyl)benzoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20O2 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

4-(1-adamantyl)benzoic acid |

InChI |

InChI=1S/C17H20O2/c18-16(19)14-1-3-15(4-2-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) |

InChI Key |

GNPLDQXYYACRDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-(1-adamantyl)benzoic acid chemical structure

An In-depth Technical Guide to 4-(1-adamantyl)benzoic acid: A Key Building Block in Modern Chemistry

Foreword

As a Senior Application Scientist, my focus extends beyond mere chemical synthesis to the fundamental understanding of how a molecule's structure dictates its function and application. This compound is a prime example of elegant molecular design. It marries the planarity and reactivity of benzoic acid with the unique three-dimensional, rigid, and lipophilic nature of the adamantyl cage. This guide is structured not as a rigid template, but as a logical journey, starting from the molecule's core identity and moving through its synthesis, characterization, and application. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this versatile compound, grounded in established scientific principles.

Core Molecular Structure and Physicochemical Profile

Structural Elucidation

This compound is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted at the para (4) position with an adamantyl group and a carboxylic acid group. The adamantyl group is a bulky, tricyclic hydrocarbon cage, which imparts significant steric and lipophilic character to the molecule. This unique combination makes it a valuable building block in various fields.

The key identifiers for this compound are:

-

Chemical Name: this compound

-

CAS Number: 7123-78-6[1]

-

Molecular Formula: C₁₇H₂₀O₂

-

Molecular Weight: 256.34 g/mol

-

InChI Key: GNPLDQXYYACRDQ-UHFFFAOYSA-N

Physicochemical Properties: The Influence of the Adamantyl Cage

The adamantyl moiety is the defining feature of this molecule, profoundly influencing its physical and chemical properties. Its cage-like structure is not only sterically demanding but also highly lipophilic. This has significant consequences for solubility, binding interactions, and metabolic stability when incorporated into larger molecules. The hydrophobic substituent constant for the adamantyl group is estimated to be around 3.1, indicating a strong tendency to increase the lipophilicity (and thus the logP value) of a parent compound.[2]

The data below is compiled from various sources for the parent compounds (benzoic acid) and related adamantyl structures to provide a predictive profile. Direct experimental values for this compound are not consistently available in public literature, a common challenge in specialized chemical research.

| Property | Predicted/Comparative Value | Rationale and Significance |

| Melting Point (°C) | >250 (Predicted) | The high symmetry and rigid structure of the adamantyl group, combined with the hydrogen bonding of the carboxylic acid, suggest a high melting point. For comparison, 4-(1-adamantyl)phenol melts at 169 °C. |

| pKa | ~4.0 - 4.5 | The adamantyl group is weakly electron-donating, which would make the carboxylic acid slightly less acidic than benzoic acid (pKa ≈ 4.2).[3][4] This is critical for predicting its charge state in physiological or reaction media. |

| logP (Octanol/Water) | >4.0 (Predicted) | The adamantyl group dramatically increases lipophilicity compared to benzoic acid (logP ≈ 1.87). This is a key feature exploited in drug design to enhance membrane permeability.[2] |

| Aqueous Solubility | Very Low | High lipophilicity and a stable crystal lattice lead to poor water solubility. Soluble in organic solvents like DMSO, DMF, and hot alcohols. |

Analytical Characterization: A Self-Validating Protocol

Confirmation of the structure and purity of this compound is paramount. The following spectroscopic methods provide a self-validating system for its identification. The described signals are based on established principles of spectroscopy for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be clean and highly informative.

-

Aromatic Protons: Two distinct doublets in the δ 7.5-8.2 ppm range, characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.

-

Carboxylic Acid Proton: A very broad singlet far downfield (δ > 10 ppm), which may exchange with D₂O.

-

Adamantyl Protons: Several broad singlets or multiplets between δ 1.7-2.2 ppm, integrating to a total of 15H. The protons on the adamantyl cage have distinct chemical environments, leading to this characteristic pattern.

-

-

¹³C NMR:

-

Carboxyl Carbon: A signal around δ 170-175 ppm.

-

Aromatic Carbons: Four signals are expected: two for the protonated carbons, and two for the quaternary carbons (one attached to the carboxyl group and one to the adamantyl group).

-

Adamantyl Carbons: Signals corresponding to the different carbons of the adamantyl cage, including the unique quaternary carbon attached to the benzene ring.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functional group.

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5]

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹. This is a definitive peak for the carbonyl group in the carboxylic acid.[6]

-

C-H Stretches: Aliphatic C-H stretching from the adamantyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be just above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed at m/z = 256.34, corresponding to the molecular weight of the compound.

-

Key Fragments: A prominent fragment at m/z = 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, is highly characteristic. Another expected fragment would be the loss of the carboxyl group (-45 Da).

Synthesis and Purification: A Reproducible Workflow

Rationale for the Synthetic Strategy

A robust and scalable synthesis is crucial for any building block. A common and effective method for synthesizing this compound is via a two-step process:

-

Friedel-Crafts Alkylation: Adamantanol is reacted with toluene in the presence of a strong acid catalyst (like sulfuric acid). The adamantyl carbocation is generated in situ and performs an electrophilic aromatic substitution on the toluene ring, primarily at the para position due to the steric bulk of the adamantyl group.

-

Oxidation: The methyl group of the resulting 4-(1-adamantyl)toluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

This strategy is chosen for its reliability, use of readily available starting materials, and the high regioselectivity of the initial alkylation step.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(1-adamantyl)toluene

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add toluene (5 eq.).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (98%, 2 eq.) with vigorous stirring.

-

Reactant Addition: Dissolve 1-adamantanol (1 eq.) in a minimal amount of toluene and add it dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization from ethanol to yield pure 4-(1-adamantyl)toluene.

Step 2: Oxidation to this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-(1-adamantyl)toluene (1 eq.) from the previous step to a mixture of pyridine and water (e.g., 10:1 v/v).

-

Oxidant Addition: Heat the mixture to reflux (~100 °C) and add potassium permanganate (KMnO₄, 3-4 eq.) portion-wise over 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds.

-

Reaction: Continue refluxing until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Isolation: Combine the filtrate and washes, and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms (pH ≈ 2).

-

Purification: Collect the white solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude acid can be further purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Applications in Advanced Research

In Medicinal Chemistry: A Tool for Enhancing Pharmacokinetics

The adamantyl group is often considered a "pharmacophore enhancer." Its primary role is to improve the pharmacokinetic profile of a drug candidate.[2]

-

Increased Lipophilicity: As discussed, the adamantyl cage significantly increases the logP value, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2]

-

Metabolic Stability: The C-H bonds of the adamantane cage are sterically shielded and less susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes). This steric hindrance can protect adjacent parts of the molecule from metabolism, increasing the drug's half-life.[2]

-

Receptor Binding: The rigid, defined shape of the adamantyl group can serve as a potent anchor, fitting into hydrophobic pockets of target proteins and receptors to increase binding affinity and selectivity.

The benzoic acid portion provides a versatile handle for further chemical modification, allowing the adamantyl group to be tethered to various pharmacophores via amide, ester, or other linkages. It has been explored as a component in the design of agents targeting neurological conditions, viruses, and diabetes.[2]

In Materials Science: A Rigid Linker for Supramolecular Architectures

Beyond pharmaceuticals, this compound is an attractive building block for creating advanced materials.[7]

-

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form robust, porous frameworks. The bulky adamantyl groups act as rigid struts that can control the pore size and internal environment of the MOF, making them suitable for gas storage and separation.

-

Liquid Crystals: The rigid, rod-like nature of the molecule can be exploited in the design of liquid crystalline materials.

-

On-Surface Synthesis: Benzoic acid derivatives are used as building blocks for creating molecular structures directly on surfaces, a key technique in nanotechnology and molecular electronics.[8]

Logical Framework for Application

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

4-adamantan-1-yl-benzoic acid synonyms

Topic: 4-Adamantan-1-yl-benzoic Acid: Technical Synthesis & Application Guide Content Type: In-Depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

4-Adamantan-1-yl-benzoic acid (CAS 43084-38-4) represents a critical structural motif in modern medicinal chemistry and materials science. As a rigid, lipophilic building block, it serves as a bioisostere for the hydrophobic "tail" regions of retinoids (most notably in the synthesis of Adapalene analogs) and as a mesogenic core in liquid crystal engineering.[1] This guide provides a definitive technical analysis of its physicochemical profile, validated synthetic protocols, and downstream applications, moving beyond simple catalog data to explain the causality behind its utility.[1]

Part 1: Nomenclature & Identification

Accurate identification is the first step in reproducible research. The adamantyl group at the para position of the benzoic acid ring creates a unique steric and electronic environment.

Synonyms and Identifiers Table

| Identifier Type | Value | Context |

| Primary Name | 4-(1-Adamantyl)benzoic acid | IUPAC / Common Usage |

| CAS Registry Number | 43084-38-4 | Global Standard |

| Synonyms | p-(1-Adamantyl)benzoic acid4-(Adamantan-1-yl)benzoic acid4-(Tricyclo[3.3.1.13,7]dec-1-yl)benzoic acid | Literature Variations |

| Molecular Formula | C₁₇H₂₀O₂ | MW: 256.34 g/mol |

| SMILES | OC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | Cheminformatics |

| Key Application | Retinoid Receptor Ligand / Mesogen | Functional Role |

Part 2: Structural & Physicochemical Profile

The utility of 4-adamantan-1-yl-benzoic acid stems directly from the geometry of the adamantane cage.

1. The Lipophilic Bullet Effect

The adamantane moiety is a diamondoid cage structure. Unlike a flat phenyl ring, it occupies a spherical volume (approx.[1] diameter 6-7 Å).

-

Medicinal Chemistry: It acts as a "lipophilic bullet," filling hydrophobic pockets in nuclear receptors (e.g., RAR/RXR) with high affinity while resisting metabolic oxidation.[1]

-

Materials Science: In liquid crystals, the adamantane group disrupts π-π stacking just enough to lower melting points while maintaining the rod-like linearity required for mesophase formation.

2. Solubility Profile

-

Soluble: DMSO, DMF, THF, Chlorinated solvents (DCM, Chloroform).[1]

-

Insoluble: Water (High logP ~4.5), cold Alcohols.[1]

-

Implication: Synthetic workups usually involve precipitation from organic reaction mixtures by adding water.

Part 3: Synthetic Pathways & Protocols

The synthesis of 4-adamantan-1-yl-benzoic acid relies on Friedel-Crafts alkylation . The choice of catalyst and solvent controls the regioselectivity (para vs. meta) and yield.

Validated Protocol: Acid-Catalyzed Alkylation

Objective: Synthesize this compound from 1-adamantanol and benzoic acid.

Reaction Mechanism

The reaction proceeds via the generation of a tertiary adamantyl carbocation, which acts as the electrophile attacking the electron-rich aromatic ring.

Figure 1: Mechanistic flow of the Friedel-Crafts alkylation via tertiary carbocation generation.

Step-by-Step Methodology

This protocol is adapted for laboratory scale (approx. 10 mmol).

-

Reagent Preparation:

-

Dissolve 1-Adamantanol (1.52 g, 10 mmol) and Benzoic Acid (1.22 g, 10 mmol) in Dichloromethane (DCM, 20 mL) .

-

Note: While neat sulfuric acid can be used, using a solvent like DCM or Trifluoroacetic acid (TFA) improves homogeneity.[1]

-

-

Catalyst Addition:

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise add Concentrated Sulfuric Acid (H₂SO₄, 5 mL) or TFA (5 mL) over 10 minutes.

-

Causality: Low temperature prevents polymerization or side reactions of the highly reactive adamantyl cation.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (25°C).

-

Stir for 4–12 hours . Monitor by TLC (Solvent: Hexane/EtOAc 3:1). The product will appear as a new spot with lower R_f than adamantanol but higher than benzoic acid.

-

-

Workup (Quenching):

-

Pour the reaction mixture slowly onto Crushed Ice (100 g) .

-

Observation: A white precipitate should form immediately.

-

Extract with Ethyl Acetate (3 x 50 mL) .

-

Wash the organic layer with Brine and dry over Na₂SO₄ .

-

-

Purification:

-

Evaporate the solvent.[2]

-

Recrystallization: Dissolve the crude solid in hot Ethanol or Acetic Acid . Cool slowly to yield white needles.

-

Yield Expectations: 60–80%.

-

Part 4: Pharmaceutical & Materials Applications[1][5][6][7]

This molecule is rarely the final drug but often the "warhead" or "anchor."

1. Retinoid Analog Development (Adapalene Context)

Adapalene (Differin®) is a third-generation retinoid. While Adapalene itself uses a methoxy-substituted adamantyl-phenyl ring, This compound serves as a simplified model for Structure-Activity Relationship (SAR) studies.

-

Mechanism: The adamantyl group mimics the bulky hydrophobic ring of Retinoic Acid but prevents metabolic degradation (isomerization).

-

Selectivity: It targets RAR-β and RAR-γ nuclear receptors.[2]

2. Supramolecular Chemistry & Liquid Crystals

The molecule is an "amphiphilic" building block:

This structure favors the formation of dimers via carboxylic acid hydrogen bonding, creating long, rod-like mesogens that form liquid crystalline phases (Nematic or Smectic) at elevated temperatures.[1]

Figure 2: Divergent application pathways in drug discovery and materials engineering.

References

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information. [Link]

-

Shroot, B., et al. (1986).[1] Benzonaphthalene derivatives and compositions. U.S. Patent 4,717,720. (Foundational patent for Adapalene-type structures describing the adamantyl-phenyl moiety).

-

Foscolos, A. S., et al. (2016).[1] Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides. Royal Society of Chemistry Advances. (Detailed synthesis protocols for adamantyl-benzoic acid derivatives). [Link]

Sources

Technical Guide: Physical Properties & Characterization of 4-(1-Adamantyl)benzoic Acid

The following technical guide details the physicochemical properties, synthesis, and structural characterization of 4-(1-adamantyl)benzoic acid.

Executive Summary

This compound (CAS: 7123-78-6) represents a critical structural motif in medicinal chemistry, combining the lipophilic, space-filling "diamondoid" cage of adamantane with the reactive, hydrogen-bonding capability of benzoic acid. This hybrid structure is extensively utilized to modulate the pharmacokinetics of retinoids, anti-cancer agents, and anti-viral drugs. This guide provides a definitive analysis of its physical properties, derived from both experimental data and high-fidelity structure-property relationship (SPR) modeling.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a rigid, lipophilic 1-adamantyl cage attached to the para position of a benzoic acid moiety. This substitution pattern significantly alters the electronic and steric environment compared to the parent benzoic acid.

| Property | Specification |

| IUPAC Name | 4-(Adamantan-1-yl)benzoic acid |

| CAS Number | 7123-78-6 |

| Molecular Formula | C₁₇H₂₀O₂ |

| Molecular Weight | 256.34 g/mol |

| SMILES | OC(=O)c1ccc(cc1)C23CC4CC(C2)CC(C4)C3 |

| Structural Class | Lipophilic Aromatic Carboxylic Acid |

Structural Visualization (Graphviz)

The following diagram illustrates the structural connectivity and the steric impact of the adamantyl group on the planar benzene ring.

Caption: Structural decomposition showing the impact of the adamantyl cage on physicochemical parameters.

Physicochemical Properties[2][5][6][7][8][9][10][11][12][13][14]

Thermodynamic Profile

The melting point of this compound is significantly higher than that of benzoic acid (122°C) due to the increase in molecular weight and the efficient packing of the adamantyl cage in the crystal lattice, which facilitates strong van der Waals interactions alongside the standard carboxylic acid hydrogen bonding dimers.

-

Melting Point: >250°C (Predicted based on structural analogs; 4-tert-butylbenzoic acid melts at ~164°C, and the adamantyl group adds substantial rigidity and bulk).

-

Thermal Stability: High.[1] The adamantane cage is thermally stable up to >600°C, making the decomposition pathway primarily decarboxylation at extreme temperatures.

Solubility & Lipophilicity (LogP)

The adamantyl group is one of the most lipophilic pharmacophores available. Its addition drastically shifts the partition coefficient.

| Parameter | Value (Approx.) | Mechanistic Explanation |

| LogP (Octanol/Water) | 5.2 ± 0.4 | Base Benzoic Acid (1.9) + Adamantyl Shift (~3.3). |

| Water Solubility | < 1 µg/mL | Essentially insoluble in water at neutral pH. |

| Solubility (Organic) | High | Soluble in DCM, CHCl₃, DMSO, THF.[2] |

| pKa | 4.35 - 4.45 | Slightly weaker acid than benzoic acid (4.19). The adamantyl group exerts a weak electron-donating inductive effect (+I), destabilizing the carboxylate anion. |

Crystal Structure & Polymorphism

In the solid state, this compound typically forms centrosymmetric dimers via the carboxylic acid moiety (

-

Packing: The bulky adamantyl groups prevent tight

- -

Implication: This looser packing relative to planar aromatics can enhance solubility in non-polar solvents despite the high molecular weight.

Synthesis Protocol

The most robust synthesis route avoids direct alkylation of benzoic acid (which can lead to meta-substitution or over-alkylation) and instead utilizes a stepwise approach starting from benzene or a pre-functionalized ester.

Standard Workflow: Friedel-Crafts Alkylation & Functionalization

Reagents:

-

1-Adamantanol (or 1-Bromoadamantane)

-

Methyl Benzoate (or Benzene)

-

Sulfuric Acid (

) or Aluminum Chloride (

Protocol (Via Methyl Ester):

-

Alkylation: Dissolve methyl benzoate (1.0 equiv) in dichloromethane (DCM). Add 1-adamantanol (1.0 equiv).

-

Catalysis: Add concentrated

dropwise at 0°C. The adamantyl carbocation is generated in situ and attacks the electron-rich aromatic ring. Note: The ester group is deactivating, so harsh conditions or the use of benzene followed by acylation may be preferred for higher yields. -

Alternative (High Yield): Alkylate benzene first to form 1-phenyladamantane (Ref: Friedel-Crafts, quantitative yield). Then, perform a Friedel-Crafts acylation with oxalyl chloride or acetyl chloride followed by oxidation.

-

Hydrolysis: If starting from the ester, reflux in NaOH/MeOH/H₂O to hydrolyze the methyl ester to the free acid.

-

Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid.

Synthesis Flowchart (Graphviz)

Caption: Optimized synthetic pathway via 1-phenyladamantane intermediate.

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following diagnostic signals.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

-

Carboxylic Acid Proton:

12.0–13.0 ppm (Broad singlet, disappears with -

Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution.

-

Adamantyl Protons: Characteristic multiplets in the aliphatic region.

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: Broad band 2500–3300 cm⁻¹ (Carboxylic acid dimer).

-

C=O Stretch: Strong peak at 1680–1700 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks at 2850–2930 cm⁻¹ (Adamantyl C-H).

Applications in Drug Development

The introduction of the adamantyl group serves three primary functions in drug design:

-

Lipophilicity Anchor: Increases membrane permeability for crossing the Blood-Brain Barrier (BBB).

-

Metabolic Shield: The bulky cage protects the aromatic ring from metabolic oxidation at the para position.

-

Steric Fit: Mimics the bulk of twisted aromatic rings (like in retinoids) but with a spherical, rigid geometry.

Notable Analogs:

-

Adapalene: A third-generation retinoid where the adamantyl group is fused to a methoxy-substituted naphthoic acid backbone.

-

MX-7: A retinoid derivative utilizing the this compound scaffold for apoptosis induction in cancer cells.

References

-

Synthesis & Properties of Adamantane Derivatives Source: National Institutes of Health (PMC) Relevance: Provides crystallographic data and synthesis protocols for closely related adamantyl-benzoate esters.

-

Hammett Substituent Constants Source: Wired Chemist / Hansch & Leo Relevance: Source for

values used to calculate pKa shifts. -

Benzoic Acid Physical Data Source: NIST Chemistry WebBook Relevance: Baseline data for comparative thermodynamic analysis.

-

Retinoid Structure-Activity Relationships Source: Journal of Medicinal Chemistry (via PubMed) Relevance: Validates the pharmacological application of the this compound motif.

Sources

- 1. Benzoic acid | 65-85-0 [chemicalbook.com]

- 2. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]

- 3. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 4-(1-Adamantyl)benzoic Acid from 1-Adamantanol

< < < <

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-(1-adamantyl)benzoic acid, a valuable building block in medicinal chemistry and materials science, starting from 1-adamantanol. The synthesis involves an initial Friedel-Crafts alkylation of toluene with 1-adamantanol to form 4-(1-adamantyl)toluene, followed by a robust oxidation of the methyl group to a carboxylic acid using potassium permanganate. This application note details the underlying chemical principles, provides step-by-step experimental procedures, and outlines necessary safety precautions and analytical characterization methods.

Introduction

The adamantyl moiety is a prominent pharmacophore in drug design due to its unique lipophilic and rigid cage-like structure. Its incorporation into molecular scaffolds can significantly enhance biological activity, metabolic stability, and pharmacokinetic profiles. This compound serves as a key intermediate for the synthesis of a wide range of biologically active molecules and advanced materials. This protocol offers a reliable and scalable method for its preparation from commercially available starting materials.

Reaction Scheme

The overall synthetic route is depicted below:

Figure 1: Overall two-step synthesis of this compound.

Part 1: Friedel-Crafts Alkylation of Toluene with 1-Adamantanol

Mechanism & Rationale

The first step is a classic Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction.[1][2] In the presence of a strong acid catalyst, such as concentrated sulfuric acid, 1-adamantanol is protonated, followed by the loss of a water molecule to generate a stable tertiary adamantyl carbocation. This carbocation then acts as the electrophile, attacking the electron-rich toluene ring.[1][3] The methyl group of toluene is an ortho-, para-director; however, due to the significant steric bulk of the adamantyl group, the substitution occurs predominantly at the para position, leading to the formation of 4-(1-adamantyl)toluene.[4] While other Lewis acids like AlCl₃ are often used, sulfuric acid is a convenient and effective catalyst for this specific transformation.[5][6]

Figure 2: Workflow for the Friedel-Crafts alkylation step.

Experimental Protocol

Materials & Equipment:

-

1-Adamantanol

-

Toluene

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanol in toluene. For guidance, a starting point could be a 1:5 to 1:10 molar ratio of 1-adamantanol to toluene, with toluene serving as both reactant and solvent.

-

Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 20°C. A typical molar ratio of 1-adamantanol to sulfuric acid is approximately 1:1.5.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL for a small-scale reaction).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-(1-adamantyl)toluene, which can often be used in the next step without further purification.

Part 2: Oxidation of 4-(1-Adamantyl)toluene

Mechanism & Rationale

The second step involves the oxidation of the benzylic methyl group of 4-(1-adamantyl)toluene to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for this transformation. The reaction is typically carried out in an aqueous solution, often under alkaline or neutral conditions, and requires heating.[7][8] The benzylic position is particularly susceptible to oxidation because the intermediate radical is stabilized by resonance with the aromatic ring.[9] Regardless of the length of an alkyl side chain, permanganate oxidation cleaves it to the benzylic carbon, which is then oxidized to a carboxylic acid.[8] An acidic workup is necessary to protonate the initially formed carboxylate salt.

Figure 3: Workflow for the oxidation and purification steps.

Experimental Protocol

Materials & Equipment:

-

4-(1-Adamantyl)toluene (from Part 1)

-

Potassium Permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Acetone (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Reaction Setup: To a round-bottom flask containing 4-(1-adamantyl)toluene, add water and potassium permanganate. A molar ratio of approximately 1:2 to 1:3 of the alkylbenzene to KMnO₄ is recommended.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction is typically complete within 4-8 hours.

-

Filtration: While still hot, filter the reaction mixture through a fluted filter paper or a pad of celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.

-

Acidification: Cool the clear filtrate in an ice bath. Slowly and carefully acidify the filtrate with concentrated HCl until the pH is approximately 1-2. A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield pure this compound.[10][11]

Data Summary

| Parameter | Step 1: Friedel-Crafts Alkylation | Step 2: Oxidation |

| Reactants | 1-Adamantanol, Toluene | 4-(1-Adamantyl)toluene, Potassium Permanganate |

| Catalyst/Reagent | Concentrated H₂SO₄ | Water, Heat |

| Solvent | Toluene | Water |

| Temperature | 0°C to Room Temperature | Reflux (approx. 100°C) |

| Reaction Time | 24 hours | 4-8 hours |

| Typical Yield | >90% (Crude) | 60-80% (After recrystallization) |

| Product | 4-(1-Adamantyl)toluene | This compound |

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons (two doublets in the aromatic region), the adamantyl protons (a complex multiplet in the aliphatic region), and a broad singlet for the carboxylic acid proton (typically >10 ppm).[12][13][14]

-

¹³C NMR: Expect signals for the carboxyl carbon, the quaternary adamantyl carbon, and the distinct carbons of the aromatic ring and the adamantyl cage.[12][15]

-

-

Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹).[16]

-

Mass Spectrometry (MS): Confirm the molecular weight of the product (256.34 g/mol ).[17]

Safety Information

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20]

-

Ensure that eyewash stations and safety showers are readily accessible.[18]

Chemical-Specific Hazards:

-

1-Adamantanol: May cause skin, eye, and respiratory irritation. Handle with care.[21]

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Reacts violently with water. Handle with extreme caution and add it slowly to other solutions to dissipate heat.[22]

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

-

Potassium Permanganate: Strong oxidizer. Contact with other materials may cause fire. Harmful if swallowed.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

In case of a spill, evacuate the area and clean up using appropriate materials and procedures.[22] Dispose of all chemical waste in accordance with institutional and local regulations.

References

- Untitled Document - Synthetic Map. (n.d.).

- Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.

- Mechanism of arene side chain oxidation by permanganate. (2012, April 26). Chemistry Stack Exchange.

- Reactions of alkylbenzenes. (2020, July 1). Chemistry LibreTexts.

- Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions.

- Friedel–Crafts reaction. (n.d.). In Wikipedia.

- Standard Operating Procedure: Sulfuric Acid. (2012, October 19). University of California, Merced - Environmental Health and Safety.

- Safety Data Sheet: 3-Amino-1-adamantanol. (2010, October 20). Fisher Scientific.

- Material Safety Data Sheet: 1-Amino-3-adamantanol. (n.d.). Cleanchem Laboratories.

- Application Notes and Protocols for the Friedel-Crafts Alkylation with 1-Adamantanol. (2025, December). BenchChem.

- Flow Friedel–Crafts alkylation of 1-adamantanol with arenes using HO-SAS as an immobilized acid catalyst. (n.d.). National Yang Ming Chiao Tung University Research and Development Advantage Analysis Platform.

- What are the safety precautions when using 1 - adamantanol? (2025, October 29). Blog.

- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex. (n.d.). Google Patents.

- An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. (2025, April 14). The Journal of Organic Chemistry. ACS Publications.

- "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).

- Method of producing 1-adamantane carboxylic acid. (n.d.). Google Patents.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.

- Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. (n.d.).

- 3-Amino-1-adamantanol SDS, 702-82-9 Safety Data Sheets. (n.d.). ECHEMI.

- Process for the preparation of 1-adamantane derivatives. (n.d.). Google Patents.

- Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts.

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). Journal of Molecular Structure, 704(1-3), 255-263.

- Friedel Crafts Alkylation | Mechanism | Applications. (n.d.). AdiChemistry.

- Oxidation of alkyl aromatics Part II : oxidation of toluene to benzoic acid in presence of promoters. (n.d.). etd@IISc.

- A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. (2007). Pharmaceutical Chemistry Journal, 41(5), 241-244.

- A simple method for synthesis of amantadine hydrochloride. (2009). International Journal of Pharmaceutical Sciences and Research, 1(1).

- This compound. (n.d.). Sigma-Aldrich.

- Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. (n.d.). ResearchGate.

- Oxidation of Toluene To Benzoic Acid. (2017, October 26). Reddit.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.

- A novel catalyst system for the oxidation of toluene to benzoic acid. (n.d.). ResearchGate.

- Purification of benzoic acid. (n.d.). Google Patents.

- Loop oxidation of toluene to benzoic acid. (2017, February 2). Google Patents.

- Purification of benzoic acid by melt crystallization. (n.d.). ResearchGate.

- Purification of Benzoic Acid. (n.d.). Academia.edu.

- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. ekwan.github.io [ekwan.github.io]

- 16. researchgate.net [researchgate.net]

- 17. This compound | 7123-78-6 [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. cleanchemlab.com [cleanchemlab.com]

- 20. What are the safety precautions when using 1 - adamantanol? - Blog [rongyaobio.com]

- 21. echemi.com [echemi.com]

- 22. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

Application Note: High-Yield Carboxylation of 1-(4-Bromophenyl)adamantane

Abstract & Strategic Analysis

This application note details the protocol for the carboxylation of 1-(4-bromophenyl)adamantane to synthesize 4-(1-adamantyl)benzoic acid . This transformation is a critical step in the synthesis of retinoid analogs and intermediates for third-generation retinoids like Adapalene.

The Challenge: Steric Bulk & Solubility

The adamantyl group is a rigid, lipophilic "diamondoid" cage. While it provides metabolic stability and receptor selectivity in medicinal chemistry, it introduces significant solubility challenges during synthesis.

-

Solubility: The starting material is highly lipophilic. Standard cryogenic protocols (-78°C) in THF may lead to precipitation of the substrate prior to lithiation, resulting in low yields or heterogeneous mixtures.

-

Reactivity: The para-bromo position is electronically activated for metal-halogen exchange, but the bulky adamantyl group at the para position dictates that sufficient solvent volume and precise temperature control are required to maintain a homogeneous phase.

Selected Methodology: Cryogenic Lithiation vs. Grignard

While Grignard formation (Mg/THF/Reflux) is viable for industrial scale-up, this protocol prioritizes Lithium-Halogen Exchange (

-

Why: Lithiation is faster (minutes vs. hours), cleaner (fewer radical byproducts compared to Mg initiation), and allows for stricter control over the reaction quench, yielding higher purity crude material suitable for SAR screening.

Chemical Reaction & Mechanism

The reaction proceeds via a rapid lithium-halogen exchange followed by electrophilic trapping with carbon dioxide.

Reaction Scheme:

(Where Ar = 4-(1-adamantyl)phenyl)

Visual Workflow (DOT Diagram)

Figure 1: Operational workflow for the lithiation-carboxylation sequence.

Materials & Equipment

Reagent Table

| Reagent | Equiv. | Role | Critical Specification |

| 1-(4-bromophenyl)adamantane | 1.0 | Substrate | Dry, free of water traces. |

| 1.1 - 1.2 | Lithiating Agent | Titrate before use. 1.6M or 2.5M in hexanes. | |

| Tetrahydrofuran (THF) | Solvent | Solvent | Anhydrous , inhibitor-free. Distilled from Na/Benzophenone or from SPS. |

| Carbon Dioxide ( | Excess | Electrophile | Sublimed from dry ice or dried gas cylinder (passed through |

| HCl (2M) | Excess | Quench | Aqueous solution. |

Equipment

-

Schlenk Line: Essential for inert atmosphere (

or Ar). -

Reaction Vessel: 3-neck round bottom flask (flame-dried).

-

Cooling Bath: Acetone/Dry Ice (-78°C).

-

Cannula/Syringe: For air-sensitive transfer of

-BuLi.

Experimental Protocol

Phase 1: Preparation and Solvation[1]

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes while cooling to room temperature.

-

Solvation (Critical Step): Add 1-(4-bromophenyl)adamantane (1.0 equiv, e.g., 2.91 g, 10 mmol) to the flask.

-

Solvent Addition: Add anhydrous THF via syringe.

-

Volume Note: Use 10-15 mL THF per gram of substrate. The adamantyl group significantly reduces solubility at low temperatures. A concentration of ~0.05M to 0.1M is recommended to prevent the starting material from crashing out upon cooling.

-

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Stir for 10 minutes.

-

Visual Check: Ensure the solution remains clear or a fine, stirrable suspension. If it solidifies, remove from bath, add more THF, and re-cool.

-

Phase 2: Metal-Halogen Exchange

-

Lithiation: Slowly add

-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.-

Observation: The solution often turns a yellow to light orange color, indicating the formation of the aryllithium species.

-

-

Incubation: Stir the mixture at -78°C for 30–45 minutes.

-

Note: Do not exceed 1 hour, as the aryllithium intermediate is generally stable but can undergo side reactions (e.g., Wurtz coupling) if warmed or left too long.

-

Phase 3: Carboxylation (The Quench)

-

CO2 Introduction:

-

Method A (Gaseous - Preferred): Pass dry

gas through a drying tube ( -

Method B (Solid): Add crushed, dry ice (wiped free of frost) into a separate flask and sublime the gas into the reaction vessel. Do not add solid dry ice directly to the reaction if strict anhydrous conditions are required, as commercial dry ice contains water ice.

-

-

Reaction: Bubble

vigorously for 15–20 minutes at -78°C. The color usually fades from orange/yellow to colorless or white (formation of lithium carboxylate salt). -

Warming: Remove the cooling bath and allow the reaction to warm to room temperature under a positive pressure of

.

Phase 4: Workup & Isolation

-

Quench: Carefully quench the reaction with water (10 mL).

-

Acidification: Acidify the aqueous phase with 2M HCl until pH < 2.

-

Result: The lithium salt converts to the free acid. This compound typically precipitates as a white solid due to its low water solubility.

-

-

Extraction:

-

If a solid precipitates: Filter the solid, wash with water and hexanes, and dry.[1]

-

If no precipitate (oiled out): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, filter, and concentrate in vacuo.

-

Quality Control & Validation

Expected Data

| Parameter | Expected Value | Notes |

| Appearance | White crystalline solid | Off-white indicates impurities.[2][3][4] |

| Yield | 85 - 95% | Loss usually occurs during extraction if pH is not low enough. |

| Melting Point | > 250°C (Decomp) | High MP due to adamantane cage packing. |

| 1H NMR | Characteristic para-substitution pattern. |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Starting Material Recovery | Wet THF or inactive | Titrate |

| Precipitation at -78°C | Substrate concentration too high. | Dilute reaction (use 20 mL THF/g). Warm slightly to -40°C if necessary (trade-off with selectivity). |

| Low Yield / Wurtz Coupling | Reaction temp too high during BuLi addition. | Ensure strict -78°C control. Add BuLi slower. |

| Product is Oily/Sticky | Residual solvent or impurities. | Recrystallize from Ethanol or THF/Hexanes. |

References

-

Adapalene Synthesis Context: Shroot, B., et al. "Benzonaphthalene derivatives and compositions." U.S. Patent 4,717,720. (1988).

- Grounding: Establishes the relevance of adamantyl-phenyl retinoid intermedi

-

Lithiation Protocols: Wakefield, B. J. Organolithium Methods. Academic Press, 1988.[5]

- Grounding: Standard reference for handling organolithium reagents and solvent comp

-

Carboxylation of Aryl Bromides: León, T., et al. "Ni-catalyzed direct carboxylation of benzyl halides with CO2." Journal of the American Chemical Society 135.4 (2013): 1221-1224.[6]

- Grounding: Provides context for alternative transition-metal catalyzed routes, validating the choice of Lithiation for high-purity lab scale vs.

-

Physical Properties: PubChem Compound Summary for 1-(4-Bromophenyl)adamantane.

- Grounding: Verification of substrate structure and molecular weight (291.23 g/mol ).

Sources

- 1. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]

- 2. science.org.ge [science.org.ge]

- 3. 1-(4-Bromophenyl)adamantane | C16H19Br | CID 625922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20060229465A1 - Process for the preparation of adapalene - Google Patents [patents.google.com]

- 5. people.uniurb.it [people.uniurb.it]

- 6. Ni-catalyzed direct carboxylation of benzyl halides with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Esterification Strategies for 4-(1-Adamantyl)benzoic Acid

Abstract & Introduction

4-(1-Adamantyl)benzoic acid (AdBA) is a critical intermediate in the synthesis of third-generation retinoids, most notably Adapalene [1].[1][2] Structurally, the molecule presents a unique challenge: it combines a standard reactive carboxylic acid with a highly lipophilic, bulky adamantyl "bullet" at the para position.

While the electronic effects of the adamantyl group are weakly electron-donating (inductive) and do not significantly deactivate the carboxyl group, the primary synthetic hurdle is solubility . AdBA is poorly soluble in cold polar protic solvents (methanol, ethanol) typically used for Fischer esterification. Standard protocols often fail due to heterogeneous reaction conditions or product precipitation before conversion is complete.

This guide provides three field-validated protocols to overcome these solubility and steric challenges, ensuring high yield and purity.

Method Selection Guide

Select the appropriate protocol based on your scale, available equipment, and the complexity of the alcohol being esterified.

Figure 1: Decision tree for selecting the optimal esterification strategy based on substrate and scale.

Method A: Acid Chloride Activation (The "Gold Standard")[2][3]

Best for: Large scale, high yield, and difficult alcohols.

Mechanism: Conversion of AdBA to the highly reactive acid chloride using Thionyl Chloride (

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 - 2.0 equiv)[1][2] -

Catalyst: DMF (Dimethylformamide) (1-2 drops, catalytic)[1][2]

-

Quench: Alcohol of choice (MeOH, EtOH, etc.) + Triethylamine (

)[1][2]

Protocol

-

Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend AdBA in dry Toluene (5 mL/g).

-

Note: AdBA may not fully dissolve initially.

-

-

Add Reagents: Add

dropwise. Add 1 drop of dry DMF.-

Observation: Gas evolution (

and

-

-

Reflux: Heat to reflux (80-110°C) for 2–3 hours. Monitor until gas evolution ceases and the solution is clear.

-

Evaporation (Critical): Cool to room temperature. Concentrate in vacuo to remove excess

and solvent.-

Tip: Add fresh toluene and re-evaporate twice to azeotrope off trace

. This prevents side reactions.

-

-

Esterification: Dissolve the crude acid chloride residue in dry DCM. Cool to 0°C.

-

Addition: Add the target alcohol (1.2 equiv) and

(1.5 equiv) dropwise. -

Workup: Stir at room temperature for 2 hours. Wash with 1M HCl, then saturated

, then Brine. Dry over

Figure 2: Workflow for Acid Chloride activation. Note the critical evaporation step to remove thionyl chloride.[2]

Method B: Modified Fischer Esterification (Solubility Enhanced)[1][2][3]

Best for: Methyl/Ethyl esters, Green Chemistry requirements, avoiding chlorinated solvents. Challenge: AdBA is poorly soluble in cold methanol. Standard reflux may result in a slurry that reacts slowly. Solution: Use of a co-solvent or high-temperature sealed vessel.[1][2]

Protocol

-

Setup: Use a pressure tube or a round-bottom flask with a high-efficiency condenser.[1][2]

-

Solvent System: Prepare a mixture of Methanol (or Ethanol) and Toluene (Ratio 3:1). The Toluene solubilizes the adamantyl tail.

-

Acid Catalyst: Add conc.

(0.1 equiv) or p-Toluenesulfonic acid (pTsOH) (0.05 equiv).[1][2] -

Reflux: Heat to vigorous reflux.

-

Time: Due to the bulky nature, reaction times are longer than unsubstituted benzoic acid. Expect 12–24 hours [2].

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (low Rf, streaking) should disappear.

-

Workup:

-

Cool the mixture. The ester may precipitate spontaneously (AdBA esters are often crystalline solids).

-

If solid forms: Filter and wash with cold methanol.

-

If liquid remains: Concentrate, redissolve in EtOAc, wash with

to remove unreacted acid.

-

Method C: Steglich Esterification (Mild Conditions)[1][2][3]

Best for: Coupling AdBA to complex, acid-sensitive, or sterically hindered alcohols (e.g., cholesterol derivatives, liquid crystal precursors).[1][2]

Protocol

-

Dissolution: Dissolve AdBA (1.0 equiv) and the Target Alcohol (1.0 equiv) in anhydrous DCM (

).-

Note: If AdBA is insoluble in DCM at RT, mild warming is acceptable, or add a small amount of THF.

-

-

Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).

-

Coupling Agent: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) dissolved in minimal DCM dropwise.

-

Reaction: Allow to warm to room temperature and stir overnight.

-

Purification:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 0.5N HCl (to remove DMAP) and saturated

. -

Purification Note: Traces of DCU are difficult to remove. Flash chromatography is usually required for this method.

-

Data Summary & Physical Properties[1][2][4][5][6][7][8][9]

Substrate: this compound (CAS: 7123-78-6)[1][2]

| Parameter | Value / Note |

| Molecular Weight | 256.34 g/mol |

| Solubility (MeOH) | Low (Cold), Moderate (Hot) |

| Solubility (DCM/THF) | High |

| Typical Yield (Method A) | >95% |

| Typical Yield (Method B) | 80-85% (Equilibrium limited) |

| Ester Physical State | Methyl/Ethyl esters are typically white solids (mp >100°C) [3].[1][2] |

Troubleshooting & Quality Control

-

Incomplete Reaction: If TLC shows starting material remaining after 24h (Method B), add a Dean-Stark trap (if using Toluene/Ethanol) to physically remove water and drive the equilibrium.[2]

-

Purification of Solid Esters: AdBA esters crystallize well.

-

Safety: Thionyl chloride (Method A) releases

and

References

-

Shudo, K., et al. (1987). "Retinoids: Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry, 30(8). (Context: Synthesis of adamantyl-benzoic acid derivatives for retinoid activity).[1][2]

-

Patent US7345189B2. (2008). "Process for the preparation of adapalene." Google Patents. (Context: Industrial scale esterification and coupling protocols for Adapalene intermediates).

-

PubChem. (n.d.).[3] "this compound Chemical Properties." National Library of Medicine. (Context: Physical properties and solubility data).

Sources

Synthesis of Novel RARγ Agonists: An Application Note on Adamantyl Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of RARγ Agonism

Retinoic acid receptor gamma (RARγ), a member of the nuclear receptor superfamily, plays a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[1][2] Selective activation of RARγ has emerged as a promising therapeutic strategy for a range of conditions, including dermatological disorders like acne and psoriasis, certain cancers, and rare genetic diseases such as fibrodysplasia ossificans progressiva (FOP).[1][3][4][5] The development of synthetic agonists with high selectivity for RARγ is crucial to harness these therapeutic benefits while minimizing off-target effects associated with pan-RAR activators.[2]

This application note provides a comprehensive guide to the synthesis, characterization, and in vitro evaluation of a class of potent and selective RARγ agonists based on an adamantyl benzoic acid scaffold. The adamantyl moiety, a bulky, lipophilic cage-like hydrocarbon, is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as increased metabolic stability and enhanced receptor binding. The benzoic acid group, on the other hand, is a key pharmacophore that typically engages in crucial hydrogen bonding interactions within the ligand-binding pocket of retinoic acid receptors.[2][6]

We will delve into the rationale behind the molecular design, provide a detailed, step-by-step synthetic protocol for a representative compound, and outline robust methodologies for its purification, characterization, and biological evaluation.

The Adamantyl Benzoic Acid Scaffold: A Keystone for RARγ Selectivity

The design of selective RARγ agonists hinges on exploiting subtle differences in the ligand-binding pockets of the three RAR isotypes (α, β, and γ). The adamantyl group, with its rigid and voluminous structure, can be strategically positioned to create steric hindrance that disfavors binding to RARα and RARβ, while being accommodated by the RARγ pocket. This steric-based selectivity is a cornerstone of the design strategy for the compounds discussed herein.

The benzoic acid moiety serves as the polar "head" of the molecule, mimicking the carboxylic acid of the endogenous ligand, all-trans retinoic acid (ATRA).[2][6] This group forms critical interactions with key amino acid residues, such as arginine and serine, anchoring the ligand within the binding site and initiating the conformational changes required for receptor activation.[2]

Synthetic Protocol: Preparation of a Representative Adamantyl Benzoic Acid RARγ Agonist

This section details a representative synthetic route for a potent RARγ agonist, structurally analogous to the well-characterized compound CD437 (6-(3-(1-adamantyl)-4-hydroxyphenyl)-2-naphthalenecarboxylic acid). The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by functional group manipulations.

Step 1: Synthesis of 2-(1-Adamantyl)-4-bromophenol

This initial step involves the Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol. The bulky adamantyl group is directed ortho to the hydroxyl group.

-

Reagents and Materials:

-

4-Bromophenol

-

1-Adamantanol

-

Sulfuric acid (98%)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenol and 1-adamantanol in glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(1-adamantyl)-4-bromophenol as a white solid.

-

Step 2: Synthesis of Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate

This key step utilizes a Suzuki-Miyaura cross-coupling reaction. First, the phenolic hydroxyl group of 2-(1-adamantyl)-4-bromophenol is methylated, and then the aryl bromide is converted to a boronic acid or its ester for the coupling reaction. For simplicity, we will describe the coupling assuming the boronic acid is available.

-

Reagents and Materials:

-

2-(1-Adamantyl)-4-bromophenol (from Step 1)

-

Dimethyl sulfate (DMS)

-

Potassium carbonate

-

Acetone

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Hydrochloric acid (1M)

-

Methyl 6-bromo-2-naphthoate

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Sodium carbonate (2M aqueous solution)

-

Toluene and Ethanol

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure (Methylation and Boronic Acid Formation - not detailed): The 2-(1-adamantyl)-4-bromophenol is first methylated using dimethyl sulfate and potassium carbonate in acetone. The resulting 1-(5-bromo-2-methoxyphenyl)adamantane is then converted to the corresponding boronic acid by reaction with n-butyllithium followed by quenching with triisopropyl borate and acidic workup.

-

Procedure (Suzuki Coupling):

-

To a degassed mixture of toluene and ethanol, add 3-(1-adamantyl)-4-methoxyphenylboronic acid, methyl 6-bromo-2-naphthoate, and the palladium catalyst.

-

Add the 2M aqueous sodium carbonate solution and heat the mixture to reflux under an inert atmosphere for 8-12 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate.

-

Step 3: Synthesis of 6-(3-(1-Adamantyl)-4-hydroxyphenyl)-2-naphthoic acid (Final Product)

This final step involves saponification of the methyl ester to the carboxylic acid, followed by demethylation of the methoxy group to the desired phenol.

-

Reagents and Materials:

-

Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate (from Step 2)

-

Sodium hydroxide (NaOH)

-

Methanol and Water

-

Hydrochloric acid (1M)

-

Boron tribromide (BBr₃) solution in DCM

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Methanol for recrystallization

-

-

Procedure:

-

Saponification: Dissolve the methyl ester in a mixture of methanol and water. Add sodium hydroxide and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with 1M HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoic acid.

-

Demethylation: Suspend the methoxy-containing acid in dry dichloromethane under an inert atmosphere and cool to -78°C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by slowly adding it to ice water.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from methanol/water to yield the final product, 6-(3-(1-adamantyl)-4-hydroxyphenyl)-2-naphthoic acid, as a crystalline solid.

-

Purification and Characterization

Purification:

The final compound is typically purified by recrystallization.[2][4][7] A suitable solvent system, such as methanol/water or ethanol/water, should be chosen where the compound is soluble at elevated temperatures and sparingly soluble at room temperature. For less crystalline products, column chromatography on silica gel can be employed.[8]

Characterization:

The structure and purity of the synthesized agonist must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Characteristic aromatic and aliphatic proton signals corresponding to the adamantyl, phenyl, and naphthyl moieties. The absence of signals from starting materials and byproducts. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>95%). |

In Vitro Biological Evaluation: Assessing RARγ Agonist Activity

1. RARγ Reporter Gene Assay

This cell-based assay is a primary method to determine the potency and selectivity of the synthesized compound as an RARγ agonist. It utilizes a host cell line engineered to express the RARγ receptor and a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE).[1][9][10]

-

Protocol:

-

Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with an expression vector for human RARγ and a reporter plasmid containing a luciferase gene driven by an RARE promoter. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the synthesized adamantyl benzoic acid derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., all-trans retinoic acid).

-

Incubation: Incubate the plate for another 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).

-

2. Cell Proliferation Assay

RARγ agonists are known to inhibit the proliferation of certain cancer cell lines.[11] A cell proliferation assay can be used to assess the cytostatic or cytotoxic effects of the synthesized compound.

-

Protocol (MTT Assay):

-

Cell Seeding: Seed a cancer cell line known to be responsive to RARγ agonists (e.g., certain breast or pancreatic cancer cell lines) in a 96-well plate.

-

Compound Treatment: Allow the cells to adhere overnight, then treat with various concentrations of the adamantyl benzoic acid derivative for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).

-

Conclusion

The synthetic and analytical protocols outlined in this application note provide a robust framework for the development and evaluation of novel adamantyl benzoic acid-based RARγ agonists. The strategic incorporation of the adamantyl and benzoic acid moieties offers a promising avenue for achieving high potency and selectivity. Rigorous characterization and in vitro testing are essential to validate the activity of these compounds and to advance their potential as therapeutic agents.

References

-

INDIGO Biosciences. Human Retinoic Acid Receptor Reporter Assays PANEL RARα, RARβ, RARγ. [Link]

-

INDIGO Biosciences. Human Retinoic Acid Receptor Gamma (NR1B3) Reporter Assay System. [Link]

-

EUbOPEN. Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]

-

Toma, L., et al. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. Molecules2024 , 29, 2933. [Link]

-

Altucci, L., et al. Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases. ACS Chemical Neuroscience2021 , 12(15), 2746-2760. [Link]

-

Kagechika, H., et al. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters2000 , 10(11), 1157-1160. [Link]

-

de Lera, Á. R., et al. Highly twisted adamantyl arotinoids: synthesis, antiproliferative effects and RXR transactivation profiles. Bioorganic & Medicinal Chemistry2010 , 18(22), 7858-7866. [Link]

-

Gómez-Outes, A., et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe2004 , 17(6a), 24-32. [Link]

-

Iwamoto, M., et al. Analysis of the Actions of RARγ Agonists on Growing Osteochondromas in a Mouse Model. International Journal of Molecular Sciences2024 , 25(13), 7247. [Link]

-

Toma, L., et al. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. ResearchGate. [Link]

-

Sofi, F., et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). International Journal of Pharmaceutical and Clinical Research2016 , 8(10), 1431-1438. [Link]

-

Hind, M., & Stinchcombe, S. Palovarotene, a novel retinoic acid receptor γ agonist for the treatment of emphysema. Current Opinion in Investigational Drugs2009 , 10(11), 1243-1250. [Link]

-

Iwamoto, M., et al. Analysis of the Actions of RARγ Agonists on Growing Osteochondromas in a Mouse Model. ResearchGate. [Link]

-

Chen, S., et al. The isolation and characterization of purified heterocomplexes of recombinant retinoic acid receptor and retinoid X receptor ligand binding domains. Journal of Biological Chemistry1995 , 270(19), 11346-11352. [Link]

-

Hirai, T., et al. Reporter gene assays for screening and identification of novel molting hormone and juvenile hormone analogs. Journal of Pesticide Science2021 , 46(3), 265-274. [Link]

-

Agilent Technologies. Real-Time and Dynamic Monitoring of Cell Proliferation and Viability for Adherent Cells. [Link]

-

Kaplan, F. S., et al. Palovarotene (Sohonos), a synthetic retinoid for reducing new heterotopic ossification in fibrodysplasia ossificans progressiva: history, present, and future. Bone2023 , 170, 116710. [Link]

-

Tanimoto, R., et al. Blockage of retinoic acid signaling via RARγ suppressed the proliferation of pancreatic cancer cells by arresting the cell cycle progression of the G1-S phase. Journal of Experimental & Clinical Cancer Research2023 , 42(1), 127. [Link]

-

Hoy, S. M. Palovarotene: First Approval. Drugs2022 , 82(6), 711-717. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. physics.emu.edu.tr [physics.emu.edu.tr]

- 9. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Recrystallization Protocols for 4-(1-adamantyl)benzoic Acid

Topic: 4-(1-adamantyl)benzoic acid Recrystallization Solvent System Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

This compound (AdBA) is a critical intermediate in the synthesis of third-generation retinoids (e.g., Adapalene, CD437) and a functional linker in Metal-Organic Frameworks (MOFs). Its structure presents a unique solubility paradox: it possesses a highly lipophilic, bulky adamantane cage fused to a polar, hydrogen-bonding benzoic acid moiety.

This dual nature renders standard "benzoic acid" protocols (e.g., pure boiling water) ineffective, as the adamantyl group prevents dissolution in aqueous media even at reflux. Conversely, its high crystallinity often leads to low solubility in cold non-polar solvents. This guide outlines three validated solvent systems designed to balance these competing properties, ensuring high purity and optimal crystal habit.

Solubility Profiling & Solvent Selection

The choice of solvent depends heavily on the impurity profile derived from the synthesis method (typically Friedel-Crafts alkylation).

| Solvent System | Classification | Polarity Index | Primary Use Case | Pros | Cons |

| Ethanol / Water | Protic / Anti-solvent | High | General Purification | Green solvents; good yield; removes inorganic salts. | Requires precise anti-solvent addition to prevent "oiling out." |

| Glacial Acetic Acid | Organic Acid | Medium | High Purity / Isomer Removal | Excellent for breaking acid dimers; removes colored byproducts. | High boiling point (118°C) makes drying difficult; corrosive. |

| Toluene / Heptane | Aromatic / Aliphatic | Low | Lipophilic Impurity Removal | Removes unreacted adamantane or non-polar side products. | Lower recovery yields; flammability hazard. |

Decision Logic for Purification

Select the appropriate protocol based on your crude material's state using the decision tree below.

Figure 1: Solvent Selection Decision Tree based on impurity profile.

Detailed Experimental Protocols

Protocol A: The "Green" Standard (Ethanol/Water)

Best for: Removing inorganic salts (AlCl3 residues) and general purification.

Mechanism: Hot ethanol disrupts the crystal lattice and solvates the hydrophobic adamantyl group. Water acts as a specific anti-solvent that drastically reduces the solubility of the hydrophobic cage upon cooling, forcing crystallization while keeping polar salts in solution.

Materials:

-

Crude this compound

-

Ethanol (Absolute or 95%)

-

Deionized Water (pre-heated)

-

Activated Charcoal (optional)

Step-by-Step:

-

Dissolution: Place 10 g of crude AdBA in a 250 mL round-bottom flask. Add 100 mL of Ethanol.

-

Reflux: Heat to reflux (approx. 78°C) with stirring. The solid should dissolve completely. If not, add Ethanol in 10 mL increments until clear.

-

Note: If colored impurities persist, add 0.5 g activated charcoal and reflux for 5 mins, then filter hot through Celite.

-

-

Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot water dropwise.

-

Critical Point: Stop adding water immediately when a persistent cloudiness (turbidity) appears.

-

-

Re-solvation: Add a minimal amount of hot Ethanol (1-5 mL) to clear the turbidity.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) to avoid oiling out.

-

Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter the white needles via vacuum filtration. Wash with cold 50:50 EtOH/Water.

Protocol B: The "High Purity" Standard (Glacial Acetic Acid)

Best for: Removing structural isomers and achieving analytical grade purity.

Mechanism: Glacial acetic acid is a proton-donating solvent that effectively breaks the strong intermolecular hydrogen bonds (dimers) of the benzoic acid moiety at high temperatures. Upon cooling, the dimers reform in a highly ordered lattice, excluding impurities.

Step-by-Step:

-

Ratio: Use approximately 10-15 mL of Glacial Acetic Acid per gram of AdBA.

-